molecular formula C6H11ClO2 B041491 Chloromethyl pivalate CAS No. 18997-19-8

Chloromethyl pivalate

Cat. No. B041491
CAS RN: 18997-19-8
M. Wt: 150.6 g/mol
InChI Key: GGRHYQCXXYLUTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chloromethyl pivalate is synthesized using pivaloyl chloride, prepared from the reaction of pivalic acid with thionyl chloride. This process occurs in a chlorinated hydrocarbon medium (methylene chloride) at temperatures between 20°C and 35°C. The yield of chloromethyl pivalate through this method is high, at around 94.2%, making it an efficient synthesis process. The structure of chloromethyl pivalate synthesized through this method has been confirmed by Infrared (IR) and Hydrogen-1 Nuclear Magnetic Resonance (1H NMR) analyses (Cao Xiao-qun, 2005).

Molecular Structure Analysis

The molecular structure of chloromethyl pivalate has been studied using methods like 1H NMR and 13C NMR. These studies have helped in understanding the chemical stability of chloromethyl pivalate in various environments, such as in non-aqueous lithium-oxygen batteries (T. Li et al., 2017).

Chemical Reactions and Properties

Chloromethyl pivalate is involved in various chemical reactions, including nickel-catalyzed cross-couplings of benzylic pivalates with arylboroxines. This reaction is significant for the stereospecific formation of diarylalkanes and triarylmethanes, showcasing the reactivity and utility of chloromethyl pivalate in organic synthesis (Q. Zhou et al., 2013).

Scientific Research Applications

  • Synthesis of Pyrimidinones and Pyrimidines : It is utilized for obtaining functionalized pyrimidines and pyrimidones through direct SNAr displacement reactions with various anilines (Maddess & Carter, 2012).

  • One-Carbon Homologation Process : In the homologation of a 4-methylcoumarin, chloromethyl pivalate aids in enolate formation, offering kinetic and stability data (Horvath et al., 2005).

  • Radiolabelling Precursors : It is used to synthesize difunctional molecules for radiolabelling precursors (Thorell, Stone-Elander, & Elander, 1994).

  • Synthesis of Sulbactam Pivoxil : An efficient method for synthesizing sulbactam pivoxil, a prodrug of the beta-lactamase inhibitor sulbactam, involves the use of chloromethyl pivalate (Changov et al., 2000).

  • Proton-Conducting Monomer Synthesis : It acts as a raw material for synthesizing a novel proton-conducting monomer, achieving a yield of 63.9% (Jin Su-jing, 2013).

  • Arene Functionalization : It is used as a robust and traceless steering group in arene functionalization reactions (Tobisu et al., 2011).

  • Alkylation of Metal Salts of Adenine : Chloromethyl pivalate displays a concentration-dependent alkylation pattern in reactions with metal salts of adenine (Rasmussen & Hope, 1982).

  • Phosphonate Prodrug Synthesis : Its acylation with 9-(2-Phosphonylmethoxyethyl)adenine results in a phosphonate prodrug with enhanced in vitro potency against HSV-2, exhibiting 50-fold better antiviral activity than the parent compound (Starrett et al., 1992).

  • Lithium-Oxygen Batteries : A chloromethyl pivalate-based electrolyte in non-aqueous lithium-oxygen batteries shows good chemical stability and high specific capacity and cycling stability (Li et al., 2017).

Safety And Hazards

Chloromethyl pivalate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

chloromethyl 2,2-dimethylpropanoate
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InChI

InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GGRHYQCXXYLUTL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID1066445
Record name Propanoic acid, 2,2-dimethyl-, chloromethyl ester
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Molecular Weight

150.60 g/mol
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Physical Description

Colorless to very faintly yellow clear liquid; [Acros Organics MSDS]
Record name Chloromethyl pivalate
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Product Name

Chloromethyl pivalate

CAS RN

18997-19-8
Record name Chloromethyl pivalate
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Record name Propanoic acid, 2,2-dimethyl-, chloromethyl ester
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Record name Propanoic acid, 2,2-dimethyl-, chloromethyl ester
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Record name Propanoic acid, 2,2-dimethyl-, chloromethyl ester
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Record name Chloromethyl pivalate
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Record name CHLOROMETHYL PIVALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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